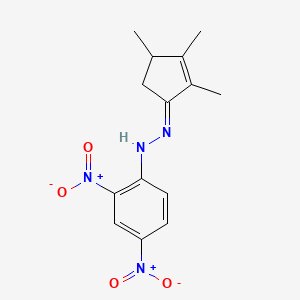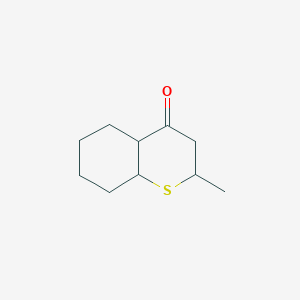![molecular formula C14H12N4O6S B3820185 N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline](/img/structure/B3820185.png)
N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline
Vue d'ensemble
Description
“N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” is a derivative of 2,4,6-trinitroaniline . It is a nitro group-containing compound, which are well known as effective anticancer drugs . The molecular formula of this compound is C14H12N4O6S, with an average mass of 364.333 Da .
Synthesis Analysis
The synthesis of trinitroaniline derivatives, including “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline”, involves the use of nitro functional group-containing aromatic compounds . These compounds have a wide range of applications, including as dyes, solvents, chemical intermediates, polymers, pesticides, and explosives . They are also used for a great number of therapeutic agents .Molecular Structure Analysis
The molecular structure of “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” is characterized by the presence of a nitro functional group and an aromatic ring . The presence of these groups contributes to the compound’s reactivity and potential applications.Chemical Reactions Analysis
The chemical reactions involving “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” and similar compounds have been studied . For instance, the alkaline hydrolysis of O-ethyl S-(2,4,6-trinitrophenyl) thio- and dithiocarbonates, which are structurally similar to “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline”, has been investigated .Mécanisme D'action
The mechanism of action of “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” and similar compounds in biological systems has been explored, particularly in the context of their anticancer activity . These compounds have been found to induce intrinsic apoptosis by increasing the ratio of Bax/Bcl-2 expression .
Orientations Futures
The future directions for research on “N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline” and similar compounds are likely to focus on their potential applications as anticancer agents . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for potential therapeutic use .
Propriétés
IUPAC Name |
N-[2-(2,4,6-trinitrophenyl)sulfanylethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6S/c19-16(20)11-8-12(17(21)22)14(13(9-11)18(23)24)25-7-6-15-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXUDGASDWXPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCSC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-methyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}propanenitrile](/img/structure/B3820107.png)
![diethyl 2,2'-[3-(4-chlorophenyl)-9-methyl-6,8-dioxo-8,9-dihydro[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl]diacetate](/img/structure/B3820112.png)





![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)
![7-(2-cyclohexylethyl)-2-isonicotinoyl-2,7-diazaspiro[4.5]decane](/img/structure/B3820155.png)
![4-(2-methoxyethoxy)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3820162.png)
![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)

![3-(4-aminophenyl)-1-[2-(4-pyridinyl)ethyl]-1H-pyrazol-5-amine 2,3-dihydroxysuccinate (salt)](/img/structure/B3820179.png)
